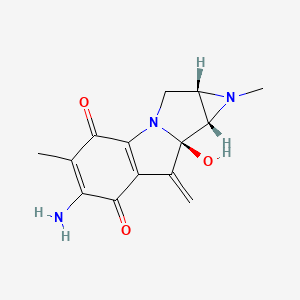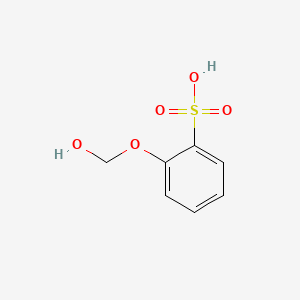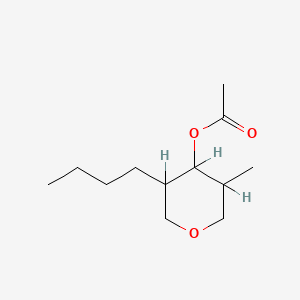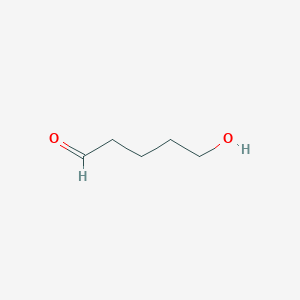
5-Hydroxypentanal
概要
説明
5-Hydroxypentanal, also known as 5-hydroxyvaleraldehyde (5HPA), is an aldehyde compound produced by the oxidation of 5-hydroxyvaleric acid. It is a volatile, colorless liquid with a faint, sweet odor. This compound is an important intermediate in the synthesis of chemicals, pharmaceuticals, and perfumes. It is also used as a flavoring agent in the food industry.
科学的研究の応用
Metabolism Studies
5-Hydroxypentanal has been identified as a product in the metabolism of certain compounds. For instance, it is formed during the metabolism of N-nitrosopiperidine by rat liver microsomes, indicating its relevance in studying metabolic pathways and liver function (Leung, Park, & Archer, 1978).
Nuclear Magnetic Resonance (NMR) Studies
The compound has been used in NMR studies to investigate the dynamic behavior of sugar model compounds. This application is significant for understanding the structural dynamics of sugars and related molecules (Buddrus, Jablonowski, & Brinkmeier, 1987).
Synthesis and Chemical Reactions
This compound is utilized in chemical synthesis. For example, it has been used as a substrate in proline-catalyzed Mannich reactions to construct chiral centers in certain alkaloids, demonstrating its role in the synthesis of complex organic compounds (Itoh, Nagata, Nishimura, & Yokoya, 2006).
Biomass-Derived Applications
In the field of green chemistry, this compound has been synthesized from biomass-derived materials. It is a product in the reductive amination of 2-hydroxytetrahydropyran over supported Ni catalysts, highlighting its potential in sustainable chemical synthesis (Li et al., 2020).
Atmospheric Chemistry
The compound also plays a role in atmospheric chemistry. Studies have investigated the formation of 1,4-hydroxycarbonyls, including this compound, in the OH radical initiated reactions of alkanes, which are significant for understanding atmospheric reactions and pollution (Reisen, Aschmann, Atkinson, & Arey, 2005).
作用機序
Target of Action
5-Hydroxypentanal, also known as 5-Hydroxyvaleraldehyde , is an organic compound with the molecular formula C5H10O2
Biochemical Pathways
One study suggests that this compound is a product of the metabolism of n-nitrosopiperidine in rat liver, indicating its potential involvement in nitrosamine metabolism .
Safety and Hazards
5-Hydroxypentanal can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing vapors and contact with skin and eyes . In case of contact, wash off immediately with plenty of water for at least 15 minutes. If skin or eye irritation persists, seek medical advice .
生化学分析
Biochemical Properties
5-Hydroxypentanal plays a significant role in biochemical reactions, particularly in the metabolism of certain nitrosamines. It is a product of the α-hydroxylation of N-nitrosopiperidine, a process catalyzed by cytochrome P450 enzymes, specifically cytochrome P450 2A3 . This enzyme-mediated reaction converts N-nitrosopiperidine to this compound, which subsequently cyclizes to form 2-hydroxytetrahydro-2H-pyran . The interaction between this compound and cytochrome P450 2A3 is crucial for understanding its metabolic fate and potential biological effects.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the metabolism of nitrosamines in liver and esophageal cells . The compound’s interaction with cytochrome P450 enzymes in these cells leads to the formation of reactive intermediates, which can have downstream effects on cellular function. These effects may include alterations in gene expression and modulation of metabolic pathways, potentially impacting cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with cytochrome P450 enzymes. The compound undergoes enzymatic conversion to reactive intermediates, which can interact with cellular macromolecules such as DNA, proteins, and lipids These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation through oxidation and other chemical reactions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models of liver and esophageal cells . These effects may include alterations in metabolic activity and gene expression over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Toxic or adverse effects have been observed at high doses, including potential hepatotoxicity and carcinogenicity . These findings underscore the importance of careful dosage selection in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of nitrosamines. The compound is a key intermediate in the α-hydroxylation of N-nitrosopiperidine, a reaction catalyzed by cytochrome P450 enzymes . This metabolic pathway leads to the formation of reactive intermediates that can interact with cellular macromolecules and influence metabolic flux and metabolite levels. The role of this compound in these pathways highlights its importance in understanding the biochemical effects of nitrosamines.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s hydrophilic nature allows it to diffuse readily through aqueous environments, but it may also interact with specific transporters that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of this compound within different cellular compartments, affecting its biological activity.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The activity and function of this compound can be affected by its localization, as interactions with different biomolecules and enzymes may vary depending on its subcellular distribution.
特性
IUPAC Name |
5-hydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-4-2-1-3-5-7/h4,7H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRGMQRNYAIBTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195039 | |
| Record name | 5-Hydroxypentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4221-03-8 | |
| Record name | 5-Hydroxypentanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4221-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxypentanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004221038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4221-03-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Hydroxypentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxyvaleraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Hydroxypentanal | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN5U8C2789 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



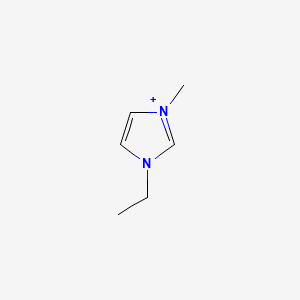
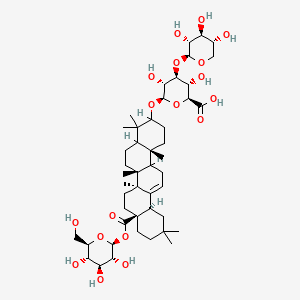
![(3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B1214527.png)
